molecular formula C5H5F3N4S B15244277 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine CAS No. 1246471-21-5

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine

Cat. No.: B15244277
CAS No.: 1246471-21-5
M. Wt: 210.18 g/mol
InChI Key: YEJFTXMEJVBFPT-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine is a heterocyclic compound characterized by the presence of a pyrazine ring substituted with hydrazinyl and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine typically involves the reaction of 2-chloro-6-((trifluoromethyl)thio)pyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones .

Scientific Research Applications

2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, the trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

  • 2-Hydrazinyl-6-(trifluoromethyl)pyridine
  • 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine
  • 2-Hydrazinyl-6-(trifluoromethylthio)anisole

Comparison: Compared to these similar compounds, 2-Hydrazinyl-6-((trifluoromethyl)thio)pyrazine is unique due to the specific positioning of the trifluoromethylthio group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1246471-21-5

Molecular Formula

C5H5F3N4S

Molecular Weight

210.18 g/mol

IUPAC Name

[6-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-2-10-1-3(11-4)12-9/h1-2H,9H2,(H,11,12)

InChI Key

YEJFTXMEJVBFPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)SC(F)(F)F)NN

Origin of Product

United States

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